molecular formula C19H20N4O3 B2663237 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole CAS No. 2034501-02-3

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole

Cat. No.: B2663237
CAS No.: 2034501-02-3
M. Wt: 352.394
InChI Key: IQSQDRFMGRDJFI-UHFFFAOYSA-N
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Description

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a complex organic compound that features a combination of indole, piperidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine and pyrazine intermediates, which are then coupled with the indole moiety through a series of reactions such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the indole or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be optimized to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-methylpyrazin-2-yl)oxy]benzoic acid: This compound shares the pyrazine moiety but differs in the rest of its structure.

    1-tert-Butoxycarbonyl-6-methylindole-2-boronic acid: Similar in containing the indole moiety but with different functional groups.

    Various indole derivatives: These compounds share the indole core but differ in their substituents and overall structure.

Uniqueness

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is unique due to its specific combination of indole, piperidine, and pyrazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1H-indol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-10-20-11-18(22-17)26-14-6-4-8-23(12-14)19(24)16-9-13-5-2-3-7-15(13)21-16/h2-3,5,7,9-11,14,21H,4,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQDRFMGRDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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